JNK3 Inhibitor Isoform Selectivity: p38/JNK3 IC50 Ratio up to 10 in 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives
Derivatives constructed on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold exhibited a p38/JNK3 IC50 ratio of up to 10, demonstrating substantial selectivity for JNK3 over the closely related p38 MAP kinase [1]. In contrast, the widely used pan-JNK inhibitor SP600125 shows minimal discrimination between JNK and p38 (selectivity ratio ~1) . Additionally, (S)-enantiomers derived from this scaffold were up to 20-fold more potent inhibitors of JNK3 than the corresponding (R)-enantiomers [1]. This stereochemical sensitivity is a hallmark of the specific binding interactions enabled by the scaffold's rigid envelope conformation.
| Evidence Dimension | JNK3 vs. p38 selectivity |
|---|---|
| Target Compound Data | p38/JNK3 IC50 ratio up to 10 |
| Comparator Or Baseline | SP600125 (pan-JNK inhibitor): p38/JNK3 IC50 ratio ≈1 |
| Quantified Difference | ≥10-fold improvement in JNK3/p38 selectivity |
| Conditions | In vitro kinase inhibition assays; JNK3 and p38 enzymatic activity |
Why This Matters
This selectivity profile reduces the risk of off-target p38-mediated effects, which is critical for neuroprotective applications where JNK3 inhibition is desired without compromising p38-dependent physiological processes.
- [1] Bioorg Med Chem Lett. 2005;15(21):4666-70. The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. PMID: 16153829. View Source
